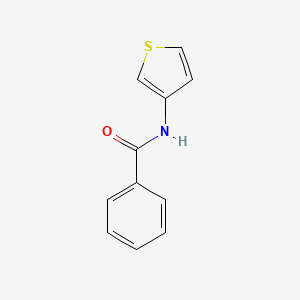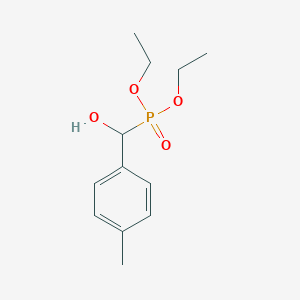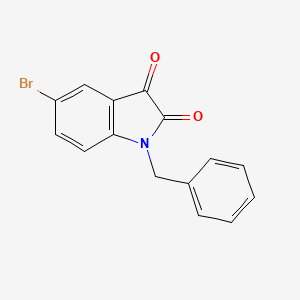
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
Übersicht
Beschreibung
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is an organosilicon compound with the linear formula C21H24OSi2 . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new hyper-cross-linked porous polymers (HCP-TTDs) were successfully prepared by the Friedel–Crafts alkylation reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane and formaldehyde dimethyl acetal (FDA) .Molecular Structure Analysis
The molecular weight of 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is 348.5857 . The IUPAC Standard InChI is InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of hyper-cross-linked porous polymers (HCP-TTDs) through the Friedel–Crafts alkylation reaction . These polymers have shown excellent adsorption capacities for organic dyes in aqueous solution .Physical And Chemical Properties Analysis
The compound is a solid substance . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Polymerization and Rubber Manufacturing
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, closely related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, is primarily used in the polymerization process for manufacturing methylphenylsiloxane rubbers. These rubbers find applications in various industries due to their unique properties. The molecular weight and viscosity of the polymers depend on the purity of the cyclosiloxanes used in the process (Filippov et al., 2021).
Structural Investigations in Organometallic Chemistry
Triorganotin derivatives, including those related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, are synthesized for detailed structural investigations in organometallic chemistry. These compounds help in understanding molecular structures and bonding, contributing to broader chemical research (Tzimopoulos et al., 2009).
Applications in Catalysis
Alkali metal triphenylsilyls synthesized using derivatives of 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane have been shown to catalyze regioselective hydrosilylation reactions. These reactions are important in the production of various organic compounds, and the presence of crown ethers enhances the reactivity in these catalytic processes (Leich et al., 2014).
Spectroscopy and Silicon Chemistry
In the field of silicon chemistry, 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane and its derivatives are used in spectroscopic studies to explore π-Delocalization across Si−Cphenyl bonds. Such studies provide insights into the electronic structure and bonding characteristics of silicon-containing compounds, crucial for developing new materials and catalysts (Urquhart et al., 1997).
Interaction with Inorganic Surfaces
Studies have shown that linear trimethylsilyl-terminated poly(dimethylsiloxane)s, related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, can react with inorganic surfaces like silicon, titanium, and aluminum. This leads to hydrophobized surfaces and covalently attached polymer chains, a discovery that revises the understanding of the reactivity of silicones with inorganic materials (Krumpfer & McCarthy, 2011).
Eigenschaften
IUPAC Name |
trimethyl(triphenylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXDOWHLFKTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335047 | |
| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
CAS RN |
799-53-1 | |
| Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



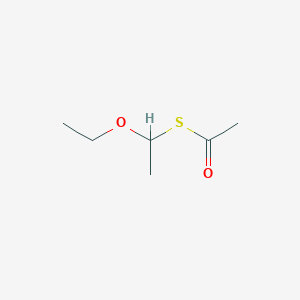
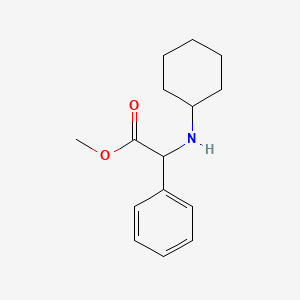

![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)

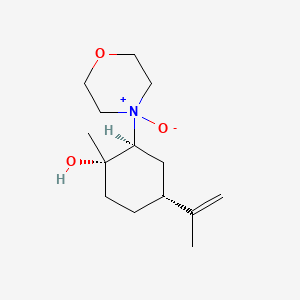
![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)




